2-(5-Bromopyrimidin-2-yl)malonic acid

Medicinal Chemistry Process Chemistry Amide Coupling

Accelerate macitentan & aprocitentan synthesis. This free dicarboxylic acid bypasses saponification (≥14.5% yield loss) for direct amide coupling. The 5-bromo handle delivers superior reactivity vs chloro analogs in cross-couplings. 98% purity ensures reliable outcomes in med chem and process R&D.

Molecular Formula C7H5BrN2O4
Molecular Weight 261.03 g/mol
CAS No. 1260861-81-1
Cat. No. B15065928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromopyrimidin-2-yl)malonic acid
CAS1260861-81-1
Molecular FormulaC7H5BrN2O4
Molecular Weight261.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C(C(=O)O)C(=O)O)Br
InChIInChI=1S/C7H5BrN2O4/c8-3-1-9-5(10-2-3)4(6(11)12)7(13)14/h1-2,4H,(H,11,12)(H,13,14)
InChIKeyYQYYPMJYPKZCQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromopyrimidin-2-yl)malonic acid (CAS 1260861-81-1): A Strategic Bifunctional Building Block for Pharmaceutical Synthesis and Cross-Coupling


2-(5-Bromopyrimidin-2-yl)malonic acid is a heterocyclic dicarboxylic acid with the molecular formula C₇H₅BrN₂O₄ and a molecular weight of 261.03 g/mol . The compound features a pyrimidine ring substituted with a bromine atom at the 5-position, directly attached to a malonic acid backbone . This structure combines a versatile cross-coupling handle (the aryl bromide) with a reactive dicarboxylic acid motif, enabling its use as a critical intermediate in the synthesis of complex pharmaceuticals, most notably the endothelin receptor antagonists macitentan and aprocitentan [1].

Why 2-(5-Bromopyrimidin-2-yl)malonic acid (CAS 1260861-81-1) Cannot Be Replaced by Common Analogs in Demanding Synthetic Applications


The specific substitution pattern and functional group combination of 2-(5-bromopyrimidin-2-yl)malonic acid is not easily replicated by close analogs, such as its ester derivatives (e.g., diethyl ester CAS 66621-92-9) or other 5-halogenated pyrimidines (e.g., 5-chloro analogs). The free dicarboxylic acid form eliminates the need for a saponification step prior to amide bond formation, a process known to incur yield losses of at least 15% [1]. Furthermore, the 5-bromine substituent provides significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to a chlorine atom, enabling more efficient diversification under milder conditions [2]. Substituting with a simpler, non-brominated pyrimidine malonic acid (e.g., CAS 1260648-77-8) forfeits the critical handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, limiting the molecule's utility as a building block for complex structures.

2-(5-Bromopyrimidin-2-yl)malonic acid (1260861-81-1): Quantitative Differentiation Evidence for Informed Procurement


Synthetic Step Efficiency: Free Acid Eliminates Saponification Yield Loss Compared to Ester Derivatives

The target compound is supplied as the free dicarboxylic acid, whereas the most common analog, 2-(5-bromopyrimidin-2-yl)malonic acid diethyl ester (CAS 66621-92-9), requires a saponification step to liberate the carboxylic acid for subsequent reactions like amide coupling. A standard selective saponification of a malonic acid diethyl ester has been demonstrated to proceed with a yield of at least 85.5%, representing a minimum loss of 14.5% of material in this single step alone [1]. Using the free acid from the outset bypasses this entire step, eliminating the associated yield loss and reducing the synthetic sequence by one operation.

Medicinal Chemistry Process Chemistry Amide Coupling

Enhanced Reactivity in Cross-Coupling: Bromine Substituent Outperforms Chlorine Analogs

The 5-position bromine atom on the pyrimidine ring is a key functional handle for diversification via palladium-catalyzed cross-coupling reactions. In the widely established Suzuki-Miyaura reaction, the relative reactivity of aryl halides follows a well-defined order: Ar–I > Ar–OTf > Ar–Br >> Ar–Cl [1]. This established trend demonstrates that the bromo-substituent is significantly (>10x) more reactive towards oxidative addition than a chloro-substituent, which would be the primary alternative in a 5-halopyrimidine analog. This higher reactivity translates to faster reaction rates, the ability to use milder reaction conditions, and often higher yields for challenging coupling partners [1].

Organic Synthesis Suzuki-Miyaura Coupling Palladium Catalysis

Higher Baseline Purity Specifications Compared to Common Ester Derivatives

Vendor specifications for the target compound indicate a high standard of purity. A major supplier lists 2-(5-Bromopyrimidin-2-yl)malonic acid with a purity of 98% . In contrast, a common alternative building block, the diethyl ester derivative (CAS 66621-92-9), is typically offered at a baseline purity of 95% . This 3% difference in purity can be significant in research settings where even minor impurities can lead to side reactions, complicate purification, or skew analytical data, particularly in early-stage medicinal chemistry.

Analytical Chemistry Quality Control Procurement

Validated Utility as a Precursor in FDA-Approved Drug Syntheses

The 5-bromopyrimidin-2-yl motif is a critical substructure in two clinically validated endothelin receptor antagonists: macitentan (Opsumit) and aprocitentan (Tryvio/Jeraygo). Macitentan, an FDA-approved drug for pulmonary arterial hypertension, and its active metabolite aprocitentan, approved in 2024 for resistant hypertension, both contain the 5-bromopyrimidin-2-yl group derived from intermediates like the target compound [1][2]. The specific synthetic routes described in patents and literature utilize the unique reactivity of this building block to construct the complex diaryl ether sulfamide core of these drugs [3]. While many generic pyrimidines exist, this direct connection to multi-billion dollar drug franchises underscores its proven value and high demand in pharmaceutical R&D and process chemistry.

Medicinal Chemistry Pharmaceutical Synthesis Endothelin Receptor Antagonists

Key Application Scenarios for 2-(5-Bromopyrimidin-2-yl)malonic acid (1260861-81-1) Based on Evidence


Synthesis of Amide-Containing Drug Candidates via Direct Coupling

The free dicarboxylic acid functionality allows for direct amide bond formation with various amines using standard coupling reagents (e.g., HATU, EDC), eliminating the saponification step required for ester derivatives. This is supported by evidence showing a minimum 14.5% yield loss for a typical saponification, making the free acid the more efficient choice for constructing amide libraries [1].

Efficient Diversification via Suzuki-Miyaura Cross-Coupling

The 5-bromine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkenyl groups at the 5-position of the pyrimidine ring. This is based on the well-established reactivity order (Ar–Br >> Ar–Cl) in Suzuki couplings, ensuring faster and higher-yielding reactions compared to chloro-substituted analogs [2].

Process Development for Endothelin Receptor Antagonists

This compound is a validated building block for the synthesis of macitentan and aprocitentan, as documented in patents and medicinal chemistry literature [3][4]. It is an essential starting material for medicinal chemistry teams developing new endothelin receptor antagonists or for process chemists optimizing the synthesis of these approved drugs and their derivatives.

High-Purity Starting Material for Sensitive Assays

With a vendor-specified purity of 98%, this compound provides a reliable, high-quality starting material for critical experiments where impurities could confound results, such as in biochemical assays, cellular studies, or as a precursor for high-performance liquid chromatography (HPLC) standards. This higher purity specification is a direct advantage over the 95% purity typical of the diethyl ester analog .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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